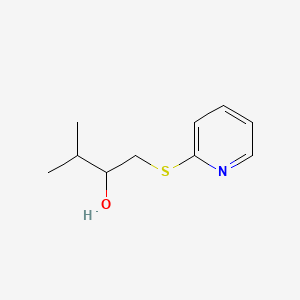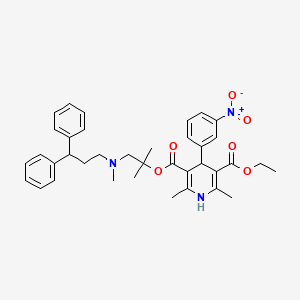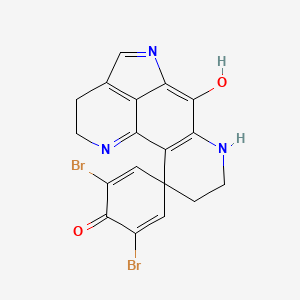
Discorhabdin C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Discorhabdin C is a marine natural product belonging to the pyrroloiminoquinone family of alkaloids. It is primarily isolated from marine sponges of the genera Latrunculia, Batzella, Prianos, and Zyzzya .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of discorhabdin C involves several key steps. One approach includes the anodic oxidation of a bromophenol derivative, followed by phenolic coupling reactions . Another method involves the use of hypervalent iodine(III) reagents to preconstruct the spirodienone system, with final sulfur introduction to the cross-linked system .
Industrial Production Methods
Most production methods remain within the realm of academic research and small-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
Discorhabdin C undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce hydroxyl groups at specific positions.
Substitution: The dienone-ring of this compound is electrophilic, reacting with thiol and amine nucleophiles to form debrominated adducts.
Common Reagents and Conditions
Oxidation: Hypervalent iodine(III) reagents are commonly used.
Reduction: Hydrogenation reactions are performed using hydrogen gas and a suitable catalyst.
Substitution: Thiol and amine nucleophiles are used under mild conditions to form adducts.
Major Products
Oxidation: Introduction of hydroxyl groups.
Reduction: Didebrominated ring-closed carbinolamine.
Substitution: Debrominated adducts with thiol and amine nucleophiles.
Applications De Recherche Scientifique
Discorhabdin C has a wide range of scientific research applications:
Chemistry: Used as a lead compound for developing new synthetic methodologies and understanding reaction mechanisms.
Biology: Studied for its interactions with biological macromolecules and its role in marine ecosystems.
Medicine: Exhibits potent cytotoxicity against various human tumor cell lines, making it a candidate for anticancer drug development
Mécanisme D'action
Discorhabdin C exerts its effects through several mechanisms:
Electrophilic Reactivity: The dienone-ring reacts with thiol and amine nucleophiles, leading to the formation of adducts.
Mitochondrial Dysfunction: Induces mitochondrial dysfunction, leading to non-apoptotic cell death in certain cancer cell lines.
Molecular Targets: Targets include proteins and enzymes involved in cellular redox balance and mitochondrial function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Discorhabdin A: Another member of the pyrroloiminoquinone family, known for its strong cytotoxic activity.
Makaluvamines: Structurally related compounds with similar biological activities.
Prianosins and Epinardins: Other pyrroloiminoquinone alkaloids with comparable cytotoxic properties.
Uniqueness
Discorhabdin C is unique due to its specific electrophilic reactivity and the presence of a 2,6-dibromo-cyclohexa-2,5-diene moiety, which is critical for its biological activity . Its ability to form stable adducts with thiol and amine nucleophiles distinguishes it from other similar compounds .
Propriétés
Numéro CAS |
105372-81-4 |
|---|---|
Formule moléculaire |
C18H13Br2N3O2 |
Poids moléculaire |
463.1 g/mol |
Nom IUPAC |
2',6'-dibromo-8-hydroxyspiro[6,10,15-triazatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),2(7),8,10,12(16)-pentaene-3,4'-cyclohexa-2,5-diene]-1'-one |
InChI |
InChI=1S/C18H13Br2N3O2/c19-9-5-18(6-10(20)16(9)24)2-4-22-15-12(18)13-11-8(1-3-21-13)7-23-14(11)17(15)25/h5-7,22,25H,1-4H2 |
Clé InChI |
AQUBTUIPDMTCAG-UHFFFAOYSA-N |
SMILES canonique |
C1CN=C2C3=C1C=NC3=C(C4=C2C5(CCN4)C=C(C(=O)C(=C5)Br)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


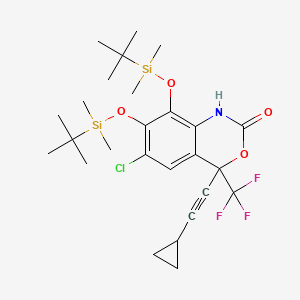



![(3Alpha,5Alpha,11Beta)-3,11,17-trihydroxy-21-[(tetrahydro-2H-pyran-2-yl)oxy]-pregnan-20-one](/img/structure/B13838467.png)
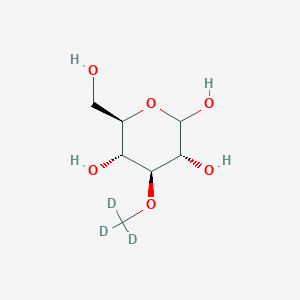
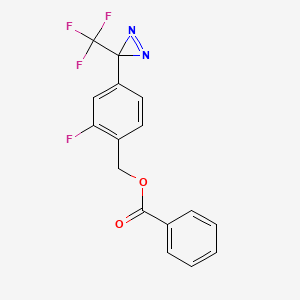
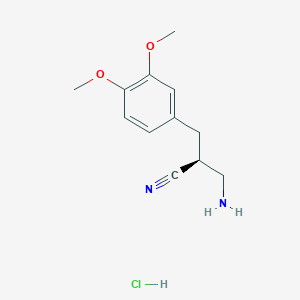
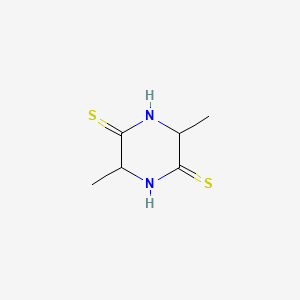
![[(3R,4R,5R)-2-acetyloxy-5-(1-hydroxy-2-oxo-2-phenylethyl)-4-methoxyoxolan-3-yl] acetate](/img/structure/B13838501.png)
![(T-4)-Difluoro[2-(4-methoxyphenyl)-5-[2,2,2-trifluoro-1-[2-(4-methoxyphenyl)-5H-furo[3,2-b]pyrrol-5-ylidene-KappaN4]ethyl]-4H-furo[3,2-b]pyrrolato-KappaN4]boron](/img/structure/B13838503.png)
